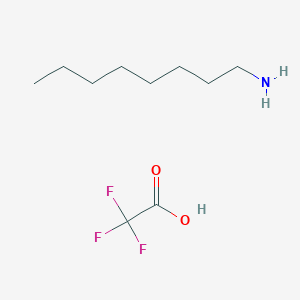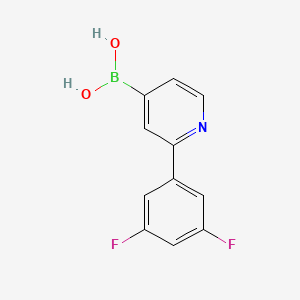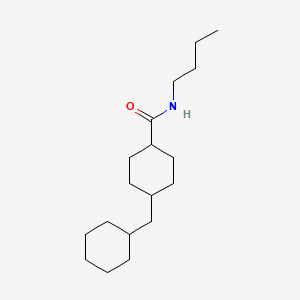
1-(23-Amino-3,6,9,12,15,18,21-heptaoxatricosyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(23-Amino-3,6,9,12,15,18,21-heptaoxatricosyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a long heptaoxatricosyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(23-Amino-3,6,9,12,15,18,21-heptaoxatricosyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole ring, followed by the attachment of the heptaoxatricosyl chain through a series of condensation and substitution reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(23-Amino-3,6,9,12,15,18,21-heptaoxatricosyl)-1H-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
Applications De Recherche Scientifique
1-(23-Amino-3,6,9,12,15,18,21-heptaoxatricosyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(23-Amino-3,6,9,12,15,18,21-heptaoxatricosyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(23-Amino-3,6,9,12,15,18,21-heptaoxatricosyl)-1H-pyrrole-2,5-dione derivatives: These compounds share a similar structure but differ in functional groups, leading to varied properties and applications.
Other pyrrole derivatives: Compounds with a pyrrole ring but different side chains, offering a range of chemical and biological activities.
Uniqueness
This compound is unique due to its long heptaoxatricosyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C20H36N2O9 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C20H36N2O9/c21-3-5-25-7-9-27-11-13-29-15-17-31-18-16-30-14-12-28-10-8-26-6-4-22-19(23)1-2-20(22)24/h1-2H,3-18,21H2 |
Clé InChI |
XNERYYGXIJFVCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


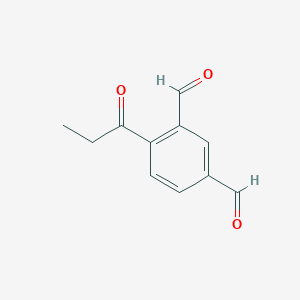
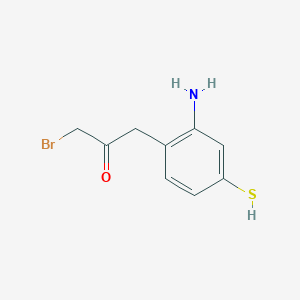


![(E)-2-Cyano-3-(7-(4-(diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)acrylic acid](/img/structure/B14077627.png)




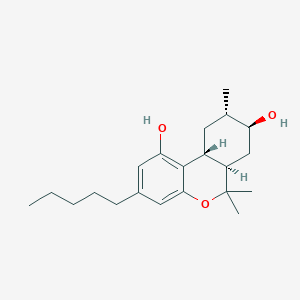
![4-(Trifluoromethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077645.png)
